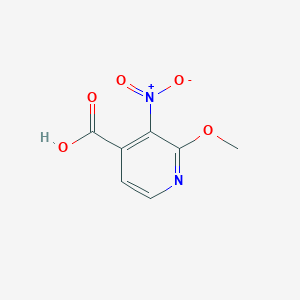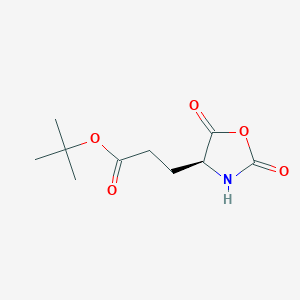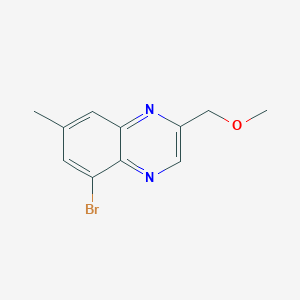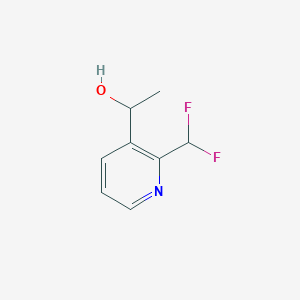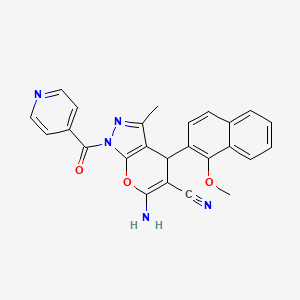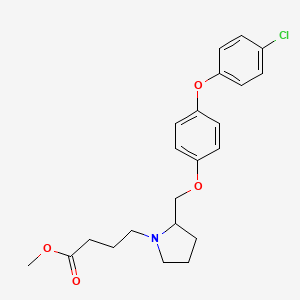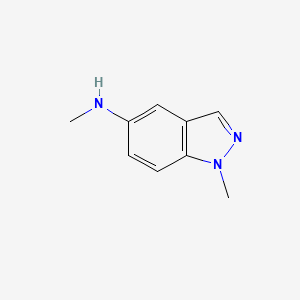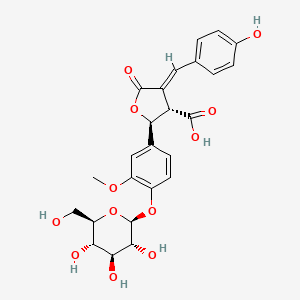
Anti-inflammatory agent 30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 30 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting the production of certain chemicals in the body that cause inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 30 involves several steps. One common method includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Anti-inflammatory agent 30 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on cellular signaling pathways involved in inflammation.
Industry: Used in the formulation of anti-inflammatory drugs and topical gels.
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 30 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. By blocking these enzymes, the compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . Additionally, it may modulate other signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B pathway .
Comparaison Avec Des Composés Similaires
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID that works similarly by inhibiting COX enzymes.
Naproxen: An NSAID known for its long-lasting effects in reducing inflammation.
Uniqueness: Anti-inflammatory agent 30 is unique in its specific molecular structure, which may offer advantages in terms of potency and selectivity compared to other NSAIDs. Its ability to modulate multiple signaling pathways involved in inflammation also sets it apart from other compounds .
Propriétés
Formule moléculaire |
C25H26O12 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(2S,3S,4E)-4-[(4-hydroxyphenyl)methylidene]-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C25H26O12/c1-34-16-9-12(4-7-15(16)35-25-21(30)20(29)19(28)17(10-26)36-25)22-18(23(31)32)14(24(33)37-22)8-11-2-5-13(27)6-3-11/h2-9,17-22,25-30H,10H2,1H3,(H,31,32)/b14-8+/t17-,18+,19-,20+,21-,22-,25-/m1/s1 |
Clé InChI |
CJFNIXJICGZNMT-GUQDXHENSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC=C(C=C3)O)/C(=O)O2)C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC=C(C=C3)O)C(=O)O2)C(=O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


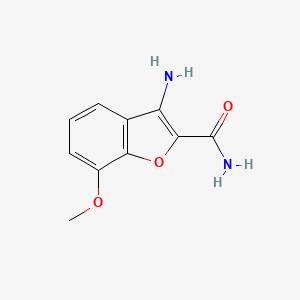
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
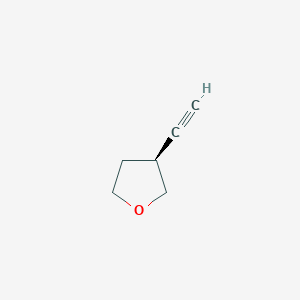
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

